molecular formula C14H19NO2 B1441909 Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate CAS No. 1220703-74-1

Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate

Cat. No. B1441909
M. Wt: 233.31 g/mol
InChI Key: TWFWCAATTPKCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate is a chemical compound with the molecular formula C14H19NO2 . It is an amino acid derivative that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1. Polymorphism Study

Research by Vogt et al. (2013) explored two polymorphic forms of a compound closely related to Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate. They used spectroscopic and diffractometric techniques to understand the subtle differences between these forms, which is crucial for pharmaceutical applications (Vogt, Williams, Johnson, & Copley, 2013).

2. Crystal Packing Analysis

Zhang, Wu, and Zhang (2011) investigated the crystal packing of a derivative of Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate. Their focus was on the interactions within the crystal structure, crucial for understanding material properties (Zhang, Wu, & Zhang, 2011).

3. Enzymatic Resolution in Pharmaceutical Intermediates

Fadnavis et al. (2006) discussed the enzymatic resolution of compounds similar to Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate. Their work highlights the potential of these compounds in creating enantiomerically pure pharmaceutical intermediates (Fadnavis, Radhika, & Devi, 2006).

4. Biocatalysis for Pharmaceutical Intermediates

Li et al. (2013) utilized (±)-ethyl-3-amino-3-phenylpropanoate, a compound related to Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate, in a biocatalysis process. This study is significant for the production of pharmaceutical intermediates, showcasing the versatility of these compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

5. Functional Modification in Polymer Science

Aly and El-Mohdy (2015) conducted a study involving the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate. This research is crucial for developing new materials with potential medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

ethyl 3-phenyl-2-(prop-2-enylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-10-15-13(14(16)17-4-2)11-12-8-6-5-7-9-12/h3,5-9,13,15H,1,4,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWCAATTPKCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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